molecular formula C15H20N4O2 B1531760 Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate CAS No. 2098142-78-8

Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate

Cat. No. B1531760
M. Wt: 288.34 g/mol
InChI Key: YYHDYTIJXQECFV-UHFFFAOYSA-N
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Description

Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Research has shown that tert-butyl groups play a crucial role in the synthesis of highly strained unsaturated compounds, such as propellanes, which are useful intermediates in organic synthesis. For example, the synthesis of highly strained unsaturated propellanes demonstrates the utility of tert-butyl groups in facilitating reactions under controlled conditions, leading to compounds with unique structures and properties (Toda, Fumio et al., 1978).

Chiral Auxiliary and Asymmetric Synthesis

Tert-butyl groups are also employed in the design of chiral auxiliaries for asymmetric synthesis, as seen in the preparation of enantiomerically pure compounds. These chiral auxiliaries enable the selective synthesis of one enantiomer over another, which is critical in pharmaceutical research and the development of drugs with high specificity and efficacy (Studer, A. et al., 1995).

Material Science and Polymer Chemistry

In the field of materials science, tert-butyl groups have been incorporated into polymers to enhance their properties, such as solubility and stability. For instance, the development of a tert-butylating reagent for the efficient tert-butylation of alcohols and carboxylic acids highlights the importance of tert-butyl groups in modifying material properties for specific applications (Yamada, Kohei et al., 2016).

Photochemical Applications

The role of tert-butyl groups in photochemical reactions is exemplified by the synthesis of cyclopropenone-containing enediyne precursors. These compounds, which undergo efficient decarbonylation upon UV irradiation, demonstrate the potential of tert-butyl groups in facilitating photochemical transformations with applications in drug development and photodynamic therapy (Poloukhtine, Andrei A. et al., 2005).

properties

IUPAC Name

tert-butyl 5-prop-2-ynyl-3,4,5,11-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-5-8-18-12-9-10-6-7-11(13(12)16-17-18)19(10)14(20)21-15(2,3)4/h1,10-11H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHDYTIJXQECFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)N(N=N3)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate
Reactant of Route 2
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate
Reactant of Route 4
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate
Reactant of Route 6
Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate

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